molecular formula C11H13N5O2 B5645425 4-AMINO-3-[(2-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

4-AMINO-3-[(2-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Cat. No.: B5645425
M. Wt: 247.25 g/mol
InChI Key: LSDRVEAXJGXKFJ-UHFFFAOYSA-N
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Description

4-Amino-3-[(2-methoxyphenyl)amino]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-[(2-methoxyphenyl)amino]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methoxyaniline with a suitable triazine precursor, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as microwave-assisted synthesis to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-[(2-methoxyphenyl)amino]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-3-[(2-methoxyphenyl)amino]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-amino-3-[(2-methoxyphenyl)amino]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-amino-3-[(2-methoxyphenyl)amino]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one apart is its unique combination of functional groups and its triazine ring structure. This uniqueness contributes to its diverse range of applications and potential for further research and development .

Properties

IUPAC Name

4-amino-3-(2-methoxyanilino)-6-methyl-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-7-10(17)16(12)11(15-14-7)13-8-5-3-4-6-9(8)18-2/h3-6H,12H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDRVEAXJGXKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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